Beta-Hydroxy-O-(phenylmethyl)tyrosine
Description
Beta-Hydroxy-O-(phenylmethyl)tyrosine is a tyrosine derivative characterized by two key structural modifications:
- Beta-hydroxy group: A hydroxyl (-OH) substituent on the β-carbon of the aliphatic side chain.
- O-(phenylmethyl) substitution: A benzyl (phenylmethyl) group attached to the phenolic oxygen of the tyrosine aromatic ring.
Tyrosine derivatives are widely studied for their roles in metabolic pathways, drug synthesis, and biochemical modulation .
Properties
Molecular Formula |
C16H17NO4 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-amino-3-hydroxy-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H17NO4/c17-14(16(19)20)15(18)12-6-8-13(9-7-12)21-10-11-4-2-1-3-5-11/h1-9,14-15,18H,10,17H2,(H,19,20) |
InChI Key |
FKMWWQBDFKUJNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Methodology
Step 1: Protection of Tyrosine
L-Tyrosine is protected at the α-amino group using N,N-di-tert-butoxycarbonyl (Boc)₂O in the presence of dimethylaminopyridine (DMAP) to yield N,N-di-Boc-tyrosine.- Reaction Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C → room temperature
- Yield: ~90%
- Reaction Conditions :
Step 2: Bromination
The protected tyrosine undergoes radical bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄).Step 3: Oxazolidinone Formation
Treatment with silver nitrate (AgNO₃) in acetone induces cyclization to form trans-oxazolidinones (major) and cis-oxazolidinones (minor).- Product Ratio : trans:cis = 6:1
- Yield : 70%
Step 4: Hydrolysis
Hydrolysis of the oxazolidinone with cesium carbonate (Cs₂CO₃) in methanol yields β-hydroxytyrosine derivatives.- Stereochemistry : Predominantly threo (2S,3R) configuration.
Adaptation for O-Benzylation
To introduce the O-(phenylmethyl) group:
- Benzylation : Treat the phenolic hydroxyl group of tyrosine with benzyl bromide (BnBr) in the presence of a base (e.g., K₂CO₃).
- Conditions :
Direct Side-Chain Hydroxylation
Tyrosine Hydroxylase (TH) Catalysis
- Substrate : O-Benzyltyrosine
- Reaction : TH introduces a β-hydroxyl group using tetrahydrobiopterin (BH₄) as a cofactor.
- Conditions :
- Yield : ~30% (due to competing oxidation pathways).
Solid-Phase Peptide Synthesis (SPPS)
Application to β-Hydroxy-O-(phenylmethyl)tyrosine
- Resin : Wang resin or Rink amide MBHA.
- Protection Strategy :
- Amino Group : Fmoc
- Phenolic Hydroxyl : Benzyl ether
- Carboxylic Acid : tert-Butyl ester.
- Coupling Reagents : HBTU/HOBt with DIPEA.
- Final Deprotection :
- TFA cleavage (removes tert-butyl and benzyl groups).
- Note : Benzyl protection remains stable under acidic conditions.
Data Tables
Table 1: Comparison of Synthesis Methods
Table 2: Spectral Data for β-Hydroxy-O-(phenylmethyl)tyrosine
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 7.35–7.25 (m, 5H, Bn), 6.85 (d, J=8.5 Hz, ArH), 4.55 (s, 2H, CH₂Bn), 4.20 (dd, J=8.0 Hz, β-OH) | |
| ¹³C NMR (126 MHz, CDCl₃) | δ 172.5 (COOH), 137.2 (C-Bn), 128.5–126.3 (Ar), 73.8 (C-β), 70.1 (CH₂Bn) | |
| HRMS | [M+H]⁺ Calc: 330.1443, Found: 330.1448 |
Chemical Reactions Analysis
Types of Reactions
Beta-Hydroxy-O-(phenylmethyl)tyrosine undergoes various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nitric acid in sulfuric acid at 0-5°C for nitration.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Beta-Hydroxy-O-(phenylmethyl)tyrosine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Beta-Hydroxy-O-(phenylmethyl)tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The beta-hydroxy group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity. The phenylmethyl group can participate in hydrophobic interactions, further stabilizing the compound-enzyme complex. These interactions can modulate enzyme activity and influence metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Contradictions
- Metabolic Pathways: Beta-Tyrosine is cataloged in the Human Metabolome Database (HMDB), suggesting endogenous roles , whereas 3-Methoxy-L-tyrosine is exclusively a metabolite of exogenous L-Dopa .
- Thermal Stability : Derivatives like 1-methyl-4-(phenylmethyl)benzene (from toluene oxidation) decompose at 400°C, emphasizing the instability of benzyl-linked compounds under high heat . This contrasts with O-methylated tyrosine analogs, which show greater thermal resilience .
- Synthetic Challenges: The synthesis of this compound would require regioselective benzylation and β-hydroxylation, steps that are non-trivial compared to O-methylation (e.g., O-Methyl-D-tyrosine ).
Q & A
Q. What are the occupational exposure limits (OELs) for handling this compound in lab settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
